molecular formula C28H39NO B1248101 (1S,4R,8R)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol

(1S,4R,8R)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol

Cat. No. B1248101
M. Wt: 405.6 g/mol
InChI Key: BSSPRCKKWJRAJZ-JFRAZZIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4R,8R)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol is a natural product found in Aspergillus alliaceus and Aconitum seravschanicum with data available.

Scientific Research Applications

Crystal Structure Analysis

The compound has been a subject of study in crystallography. For instance, Cannon et al. (1975) explored the synthesis and crystal structure of related naphthalene derivatives, indicating a focus on understanding the molecular and crystalline structures of such compounds (Cannon et al., 1975).

Sesquiterpenoid Nootkatone Study

Research on sesquiterpenoids like nootkatone, which shares a similar structural framework with the compound , has been conducted. Sauer et al. (2003) studied the structure and properties of nootkatone and its derivatives, contributing to the broader understanding of sesquiterpenoid compounds (Sauer et al., 2003).

Synthesis of Indole Derivatives

The synthesis and potential applications of indole derivatives, closely related to the compound of interest, have been investigated. Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, demonstrating the ongoing research into the synthesis and potential uses of indole-based compounds (Avdeenko et al., 2020).

Diterpenoid Research

The structure and rearrangement of aromatic diterpenoids, which share some structural similarities with the compound, have been a subject of study. Cambie et al. (1998) revised the structure of a naphthalene derivative, which contributes to the understanding of the behavior of similar complex organic molecules (Cambie et al., 1998).

Radioligand Synthesis for PET Imaging

Gao et al. (2014) synthesized carbon-11-labeled aminoalkylindole derivatives, which are structurally related and used as cannabinoid receptor radioligands for PET imaging. This indicates the potential application of similar compounds in medical imaging (Gao et al., 2014).

Identification in Illegal Products

Nakajima et al. (2011) identified and quantified similar compounds in illegal products, indicating the relevance of these compounds in forensic toxicology (Nakajima et al., 2011).

Enantiomeric Resolution in Chemistry

Alvarez-Ricardo et al. (2022) worked on the enantiomeric resolution of diols from a naphthylidene derivative, demonstrating the importance of such compounds in stereochemistry and pharmaceutical synthesis (Alvarez-Ricardo et al., 2022).

Total Synthesis of Dysideapalaunic Acid

The total synthesis of dysideapalaunic acid, which has a structurally similar framework, has been achieved, showing the compound's relevance in synthetic organic chemistry (Hagiwara & Uda, 1991).

Study of Carbocation Structure

Kawai et al. (2004) studied the structure of a carbocation derived from a similar naphthalene compound, which contributes to the understanding of carbocation chemistry (Kawai et al., 2004).

properties

Product Name

(1S,4R,8R)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol

Molecular Formula

C28H39NO

Molecular Weight

405.6 g/mol

IUPAC Name

(1S,4R,8R)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol

InChI

InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27?,28?/m1/s1

InChI Key

BSSPRCKKWJRAJZ-JFRAZZIDSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](C2(C1(CCC(=C)[C@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O

Canonical SMILES

CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O

synonyms

nominine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4R,8R)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol
Reactant of Route 2
(1S,4R,8R)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol
Reactant of Route 3
Reactant of Route 3
(1S,4R,8R)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol
Reactant of Route 4
(1S,4R,8R)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol
Reactant of Route 5
(1S,4R,8R)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol
Reactant of Route 6
(1S,4R,8R)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol

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